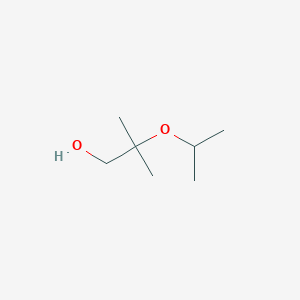

2-Methyl-2-propan-2-yloxypropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-Methyl-2-propan-2-yloxypropan-1-ol” is represented by the InChI code: 1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 . This indicates that the molecule consists of a hydroxyl group (-OH) attached to a carbon atom, which is also attached to an isopropyl group (-(CH3)2CH) and a methyl group (-CH3).Scientific Research Applications

Hydrocarbonylation Processes

Hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes predominantly produces butane-1,4-diol and 2-methylpropan-1-ol. The mechanism involves the formation of vinyl alcohol, 2-methylprop-1-en-1-ol, followed by tautomerism and hydrogenation, highlighting its significance in industrial chemistry for synthesizing valuable compounds (Simpson et al., 1996).

Biofuel Production

2-Methylpropan-1-ol (isobutanol) has been identified as a leading biofuel candidate. Engineering ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli enabled anaerobic isobutanol production at 100% theoretical yield, presenting a viable pathway for sustainable energy production (Bastian et al., 2011).

Thermodynamic Properties

The study of thermodynamic properties of organic oxygen compounds, including 2-methylpropan-1-ol, provides insights into their heat capacities, entropies, and other properties crucial for their application in chemical engineering and material science (Counsell et al., 1968).

Flavoring Applications

The safety and efficacy of various tertiary alcohols, including 2-methyl-1-phenylpropan-2-ol, have been evaluated for use as flavorings in animal feed, demonstrating their potential in enhancing feed palatability without compromising safety (Westendorf, 2012).

Occupational Exposure Limits

Documentation on occupational exposure limits for 2-Methoxypropan-1-ol, a related compound, emphasizes the importance of establishing safety standards for industrial use of such chemicals to ensure worker safety (Kilanowicz-Sapota & Klimczak, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-propan-2-yloxypropan-1-ol . .

properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCFIIJWZWAXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2851791.png)

![3-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2851795.png)

![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)

![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)

![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)

![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)